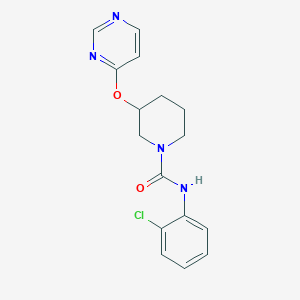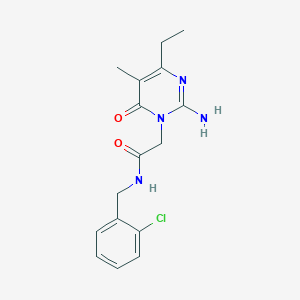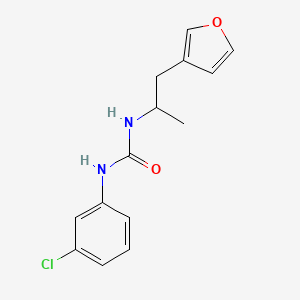![molecular formula C14H18ClNO2 B2781002 Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride CAS No. 2411315-45-0](/img/structure/B2781002.png)
Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride” is a complex organic compound that belongs to the class of spiro-heterocyclic compounds . It consists of a spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-one structure . These types of compounds are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Synthesis Analysis
The synthesis of spirocyclic oxindoles, such as the one , has been an active research field of organic chemistry for well over a century . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Barakat et al. have designed an easy and smooth procedure for the formation of spirooxindoles derivatives named spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-one having four stereogeneric centers as potent MDM2 inhibitors with an asymmetric 1,3-dipolar cycloaddition as the main stage .Molecular Structure Analysis
The molecular structure of “Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride” is characterized by a spiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]-2-one structure . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis
The chemical reactions involving “Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride” are likely to be complex due to the presence of multiple functional groups. The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride could potentially be used in the synthesis of these indole derivatives .
Construction of Alkaloids
Indoles are a key component in the construction of selected alkaloids . Alkaloids are organic compounds made out of basic nitrogen atoms. They have a wide range of therapeutic properties and are used in many medicinal and pharmacological applications .
3. Development of Spiroindole and Spirooxindole Scaffolds Spiroindole and spirooxindole scaffolds are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride could potentially be used in the synthesis of these scaffolds .
4. Synthesis of New Analogs of Endogenous Hormones The compound could potentially be used in the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Skeletal Editing of Organic Molecules
The compound EN300-7547366 has been used in a method developed by Prof. Levin and co-workers from the University of Chicago for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method could have wide applications in the field of organic chemistry .
Commercial Production of Reagents
EN300-7547366 has been commercialized by Enamine, a chemical company, as a reagent for use in various chemical reactions . This highlights its potential application in the commercial production of reagents .
Future Directions
The future directions in the research of “Methyl spiro[1,2-dihydroindole-3,1’-cyclopentane]-6-carboxylate;hydrochloride” and similar compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This will be useful in creating new therapeutic agents .
properties
IUPAC Name |
methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-17-13(16)10-4-5-11-12(8-10)15-9-14(11)6-2-3-7-14;/h4-5,8,15H,2-3,6-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZVMJQZRZVDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3(CCCC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2411315-45-0 |
Source


|
| Record name | methyl 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-6'-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2780926.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2780929.png)



![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]azetidine-1-carboxylate](/img/structure/B2780935.png)
![5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2780936.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2780938.png)
![[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B2780940.png)